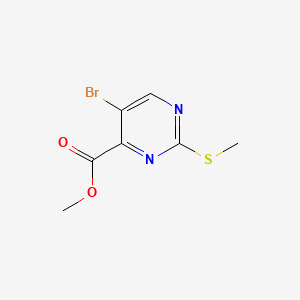![molecular formula C10H16N2O8.2H3N<br>C10H22N4O8 B1586234 Glycin, N,N'-1,2-Ethandiylbis[N-(Carboxymethyl)-], Diammoniumsalz CAS No. 20824-56-0](/img/structure/B1586234.png)
Glycin, N,N'-1,2-Ethandiylbis[N-(Carboxymethyl)-], Diammoniumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt, also known as “Glycine Betaine” or “Betaine”, is an important organic compound that has been studied extensively in the past few decades. It is a naturally occurring compound found in many plants and animals and is used in laboratory experiments as an osmolyte, a compound that helps maintain osmotic balance. Betaine is a zwitterionic compound, meaning it has both a positive and a negative charge. This makes it ideal for use in a variety of applications, including in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Biochemisches Reagenz
EDTA wird häufig als biochemisches Reagenz verwendet. Seine Fähigkeit, Metallionen zu komplexieren, macht es unentbehrlich bei der Reinigung von Enzymen und anderen Proteinen aus biologischen Proben. Durch die Bindung an Metallionen, die ansonsten zu Proteinaggregation oder Denaturierung führen könnten, trägt EDTA dazu bei, die Stabilität und Aktivität dieser Biomoleküle während der Isolierung und Analyse zu erhalten .
Molekularbiologie
In der Molekularbiologie dient EDTA als Chelatbildner in Reaktionspuffern. Es ist besonders wichtig bei DNA-Extraktions- und -Reinigungsprotokollen, wo es zur Inaktivierung von DNase-Enzymen beiträgt, die die DNA abbauen könnten. Es wird auch in Elektrophoresepuffern verwendet, um den pH-Wert zu stabilisieren und die Integrität der Nukleinsäuren während der Trennung zu gewährleisten .
Medizinische Therapien
EDTA hat therapeutische Anwendungen, insbesondere in der Chelattherapie. Es wird zur Behandlung von Schwermetallvergiftungen eingesetzt, indem es an giftige Metallionen wie Blei oder Quecksilber bindet und stabile Komplexe bildet, die dann aus dem Körper ausgeschieden werden. Dadurch wird die Belastung durch Schwermetalle reduziert und deren toxische Wirkungen gemildert .
Lebensmittelindustrie
In der Lebensmittelindustrie werden EDTA-Salze als Konservierungs- und Stabilisierungsmittel eingesetzt. Sie verbessern die Stabilität und Qualität von verpackten Lebensmitteln, indem sie an Spurenelemente binden, die den Abbau von Fetten und Ölen katalysieren könnten, wodurch Ranzigkeit verhindert und die Haltbarkeit verlängert wird .
Analytische Chemie
EDTA ist ein Standardreagenz in komplexometrischen Titrationen in der analytischen Chemie. Es wird zur Bestimmung der Konzentration von Metallionen in einer Lösung verwendet, indem es einen farbigen Komplex mit einem Indikator bildet. Diese Anwendung ist für die Wasserhärtemessung und die Analyse des Metallgehalts in verschiedenen Proben unerlässlich .
Industrielle Anwendungen
In industriellen Umgebungen wird EDTA als Wasserenthärter und zur Verhinderung von Kesselsteinbildung in Boilern und Rohrleitungen verwendet. Seine chelatbildende Wirkung bindet Calcium- und Magnesiumionen, die für die Wasserhärte verantwortlich sind, wodurch die Ausfällung dieser Mineralien verhindert wird, die zu Kesselsteinbildung führen können .
Wirkmechanismus
Target of Action
The primary target of the compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is heavy metal ions . It acts as a metal chelator, binding with these ions to form stable complexes .
Mode of Action
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] interacts with its targets by forming stable complexes with heavy metal ions . This interaction prevents the metals from being deposited onto surfaces such as skin, hair, and scalp .
Biochemical Pathways
The compound Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] affects the biochemical pathways involving heavy metal ions . By chelating these ions, it prevents their deposition and the potential adverse effects that could result from such deposition .
Result of Action
The molecular and cellular effects of the action of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] are primarily related to its chelation of heavy metal ions . By binding with these ions, it prevents their deposition on surfaces, thereby counteracting the potential adverse effects of hard water .
Action Environment
The action, efficacy, and stability of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can be influenced by environmental factors. For instance, the presence of heavy metal ions in the environment can enhance its action as a chelator . Furthermore, its efficacy in preventing metal ion deposition can be particularly useful in environments with hard water .
Biochemische Analyse
Biochemical Properties
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including metalloproteases and glycosyltransferases. These interactions are crucial for the compound’s ability to modulate enzymatic activity and influence biochemical pathways. The nature of these interactions often involves chelation of metal ions, which can inhibit or activate enzyme functions .
Cellular Effects
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular processes, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including disruptions in metabolic pathways and cellular signaling .
Metabolic Pathways
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and metalloproteases, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in modulating biochemical reactions and cellular metabolism .
Transport and Distribution
The transport and distribution of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .
Subcellular Localization
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt] is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These factors are crucial for the compound’s role in modulating cellular processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt' involves the reaction of glycine with ethylenediamine and chloroacetic acid, followed by the addition of ammonium hydroxide to form the diammonium salt.", "Starting Materials": [ "Glycine", "Ethylenediamine", "Chloroacetic acid", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Glycine is reacted with ethylenediamine in the presence of a catalyst to form N,N'-1,2-ethanediylbis(glycine).", "Step 2: Chloroacetic acid is added to the reaction mixture and the resulting mixture is heated to form N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycine].", "Step 3: Ammonium hydroxide is added to the reaction mixture to form the final product, Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt." ] } | |
CAS-Nummer |
20824-56-0 |
Molekularformel |
C10H16N2O8.2H3N C10H22N4O8 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3 |
InChI-Schlüssel |
KYQODXQIAJFKPH-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[NH4+].[NH4+] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+] |
Andere CAS-Nummern |
20824-56-0 |
Physikalische Beschreibung |
Liquid White powder; [Acros Organics MSDS] |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide](/img/structure/B1586155.png)






![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1586165.png)




